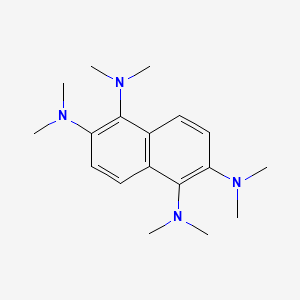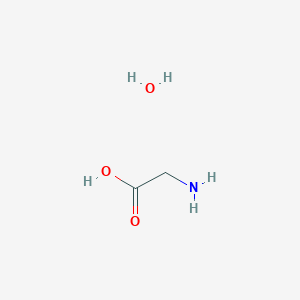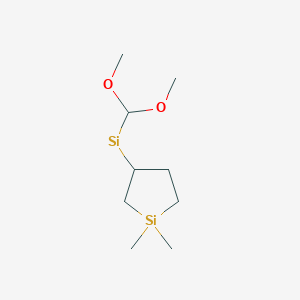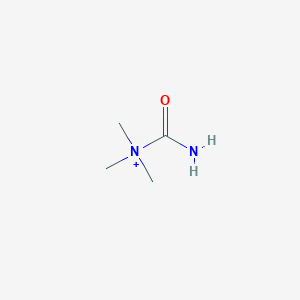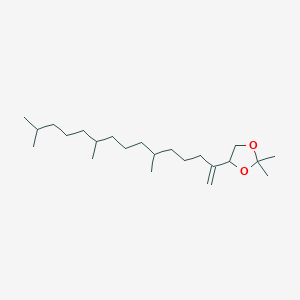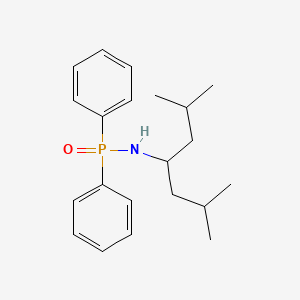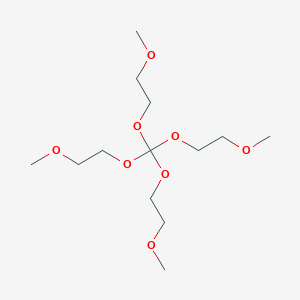
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is a chemical compound with the molecular formula C11H24O6Si. It is known for its unique structure, which includes multiple ether linkages. This compound is often used in various industrial applications due to its chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- typically involves the reaction of 2-methoxyethanol with paraformaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out at 90°C for about 2 hours, and the water produced during the reaction is removed by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether linkages are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of paints, inks, and cleaners due to its eco-friendly properties.
Mecanismo De Acción
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- involves its interaction with molecular targets through its ether linkages. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to its ability to undergo oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound has a similar structure but includes a silicon atom and an ethenyl group.
Bis(2-methoxyethoxy)methane: Used in similar applications and has comparable chemical properties.
Uniqueness
2,5,7,10-Tetraoxaundecane, 6,6-bis(2-methoxyethoxy)- is unique due to its multiple ether linkages, which provide it with distinct chemical stability and reactivity. Its eco-friendly nature makes it a preferred choice in various industrial applications.
Propiedades
Número CAS |
140454-79-1 |
|---|---|
Fórmula molecular |
C13H28O8 |
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
1-methoxy-2-[tris(2-methoxyethoxy)methoxy]ethane |
InChI |
InChI=1S/C13H28O8/c1-14-5-9-18-13(19-10-6-15-2,20-11-7-16-3)21-12-8-17-4/h5-12H2,1-4H3 |
Clave InChI |
ONZPTGJVWTVTMO-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(OCCOC)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)
